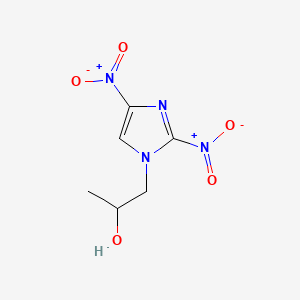

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol is an organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse chemical and biological properties, making them significant in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol typically involves the reaction of 2,4-dinitroimidazole with a suitable alkylating agent. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and dibromopropane as the alkylating agent. The reaction is carried out at an elevated temperature of around 333.15 K for approximately 2 hours. After the reaction is complete, the mixture is cooled to 298.15 K, and the product is isolated by filtration and recrystallization from acetone to obtain clear yellow crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of energetic materials and other specialized compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

1,3-Bis(2,4-dinitro-1H-imidazol-1-yl)propane: Another imidazole derivative with similar structural features and applications.

2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties and used in pharmaceutical formulations.

Uniqueness

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol is unique due to its specific combination of nitro groups and imidazole ring, which imparts distinct chemical reactivity and biological activity

Biological Activity

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol is a compound of interest primarily due to its potential biological activities, particularly in the context of antimicrobial and antitumor effects. The nitroimidazole structure is known for its role in various therapeutic applications, especially against pathogens like Mycobacterium tuberculosis and in cancer treatment scenarios.

Chemical Structure and Properties

The compound features a nitroimidazole moiety, which is crucial for its biological activity. The presence of the dinitro group enhances its electron affinity, making it a suitable candidate for redox reactions that are essential in biological systems.

Antimicrobial Activity

Nitroimidazoles, including this compound, have demonstrated significant activity against various microorganisms. A study on related nitroimidazoles indicated that compounds with similar structures exhibit potent antitubercular activity through mechanisms involving the reduction of nitro groups to reactive intermediates that disrupt cellular functions in pathogens like Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Nitroimidazoles

| Compound | Target Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD | Nitro reduction to reactive species |

| PA-824 (related compound) | Mycobacterium tuberculosis | 0.10 | Inhibition of mycolic acid synthesis |

| Metronidazole | Trichomonas vaginalis | 0.5 | Disruption of DNA synthesis |

Antitumor Activity

Research has shown that nitroimidazoles can act as hypoxia-activated prodrugs. The compound this compound may exhibit selective cytotoxicity under low oxygen conditions typical of solid tumors. This selectivity is attributed to the preferential activation of nitro groups in hypoxic environments, leading to the generation of cytotoxic radicals .

Case Study: Hypoxia-Induced Cytotoxicity

In a study evaluating the cytotoxic effects of various nitroimidazoles under hypoxic conditions, it was found that compounds similar to this compound showed enhanced cell death rates in cancer cell lines when compared to normoxic conditions. This suggests potential applications in targeted cancer therapies.

The mechanisms by which this compound exerts its biological effects include:

- Reduction to Active Metabolites : The nitro groups undergo reduction to form reactive intermediates that can interact with cellular macromolecules.

- Disruption of Cellular Metabolism : These intermediates can inhibit vital enzymatic processes within pathogens or cancer cells.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis in target cells.

Properties

CAS No. |

73332-73-7 |

|---|---|

Molecular Formula |

C6H8N4O5 |

Molecular Weight |

216.15 g/mol |

IUPAC Name |

1-(2,4-dinitroimidazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C6H8N4O5/c1-4(11)2-8-3-5(9(12)13)7-6(8)10(14)15/h3-4,11H,2H2,1H3 |

InChI Key |

WLAGHFMQUTYMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.